4-[3-(2-Butan-2-ylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[3-(2-Butan-2-ylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring substituted with a butan-2-ylphenoxy group and an oxalic acid moiety, which contributes to its unique chemical properties.
Scientific Research Applications
4-[3-(2-Butan-2-ylphenoxy)propyl]-2,6-dimethylmorpholine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Butan-2-ylphenoxy)propyl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common method includes the reaction of 2-butan-2-ylphenol with 3-chloropropylamine to form the intermediate 3-(2-butan-2-ylphenoxy)propylamine. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Butan-2-ylphenoxy)propyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted morpholine derivatives.
Mechanism of Action
The mechanism of action of 4-[3-(2-Butan-2-ylphenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. The oxalic acid moiety can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-sec-butylphenoxy)propyl]-2,6-dimethylmorpholine oxalate
- 4-[3-(2-tert-butylphenoxy)propyl]-2,6-dimethylmorpholine oxalate
Uniqueness
4-[3-(2-Butan-2-ylphenoxy)propyl]-2,6-dimethylmorpholine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a butan-2-ylphenoxy group and a morpholine ring makes it distinct from other similar compounds, potentially offering different reactivity and applications.
Properties
IUPAC Name |
4-[3-(2-butan-2-ylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-5-15(2)18-9-6-7-10-19(18)21-12-8-11-20-13-16(3)22-17(4)14-20;3-1(4)2(5)6/h6-7,9-10,15-17H,5,8,11-14H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJVXOBVQXAOSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCN2CC(OC(C2)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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